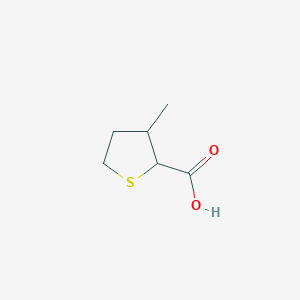

3-Methylthiolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylthiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound that is part of a broader class of thiolane derivatives. These compounds are characterized by a five-membered ring containing both sulfur and carbon atoms. The presence of the carboxylic acid group makes it a potentially reactive molecule for various chemical transformations and biological interactions.

Synthesis Analysis

The synthesis of thiolane derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, the synthesis of 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes is achieved using the Strecker and Bucherer-Bergs syntheses, leading to different stereoisomers . These methods highlight the versatility in synthesizing sulfur-containing heterocycles, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiolane derivatives is often elucidated using spectroscopic methods, such as NMR, and can be further confirmed by X-ray crystallography. For example, the structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate was determined by X-ray diffraction, revealing intra and intermolecular interactions that contribute to the stability of the crystal lattice . These techniques are essential for understanding the three-dimensional arrangement of atoms within molecules like this compound.

Chemical Reactions Analysis

Thiolane derivatives participate in various chemical reactions. The reactivity of the carboxylic acid group allows for transformations such as oxidative decarboxylative trifluoromethylthiolation, as seen in the conversion of coumarin-3-carboxylic acids to 3-trifluoromethylthiolated coumarins . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate demonstrate the potential for alkylation and decarboxylation to yield ethers of thiotetronic acids . These reactions provide insights into the possible chemical behaviors of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiolane derivatives can be influenced by their molecular structure. For example, the study of 4-methylthiadiazole-5-carboxylic acid using density functional theory revealed insights into its electronic structure, spectral features, and hydrogen bonding . Such computational studies can predict the behavior of similar compounds like this compound in different environments, including solvent effects and intermolecular interactions.

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are significant in the context of fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, cause damage to cell membranes and decrease microbial internal pH, affecting the microbial robustness in industrial applications. Strategies to enhance microbial tolerance against such inhibitors include metabolic engineering to modify cell membrane properties and intracellular pH regulation (Jarboe et al., 2013).

Anticancer Properties of Cinnamic Acid Derivatives

Cinnamic acid derivatives, owing to their structural features, have been extensively studied for their potential as antitumor agents. These compounds, through modifications at various sites, have shown promise in medicinal research against cancer, underscoring the versatility of carboxylic acid derivatives in drug development (De et al., 2011).

Solvent Developments for Carboxylic Acid Extraction

The review of solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has highlighted the potential of new solvents like ionic liquids and improvements in traditional solvent systems. This research is crucial for the recovery of carboxylic acids, used as precursors for bio-based plastics, from diluted aqueous streams (Sprakel & Schuur, 2019).

Biological Implications of Methylglyoxal

The metabolism and toxicity of methylglyoxal, a compound related to alpha-oxoaldehyde and thus to carboxylic acid metabolism, have been explored. This research sheds light on the role of methylglyoxal in energy production, free radical generation, and cell killing, contributing to our understanding of its potential risks and role in diseases (Kalapos, 1999).

Novel Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives, synthesized from carboxylic acids, has shown potential for new antioxidant and anti-inflammatory agents. This study underscores the significance of carboxylic acid derivatives in developing therapeutic agents with improved efficacy (Raut et al., 2020).

Safety and Hazards

The safety information for 3-Methylthiolane-2-carboxylic acid includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Direcciones Futuras

The future directions for the study and application of 3-Methylthiolane-2-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields . For instance, thiophene-based analogs have been studied for their potential as biologically active compounds .

Propiedades

IUPAC Name |

3-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOQCFROTSQOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

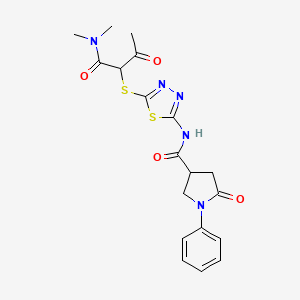

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)

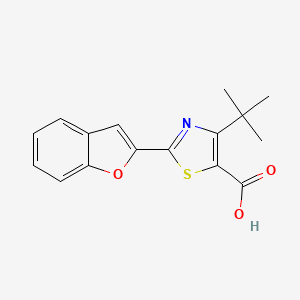

![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

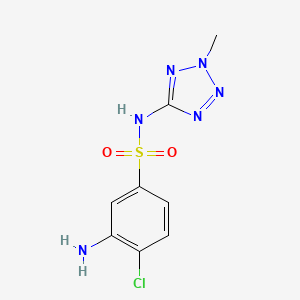

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)

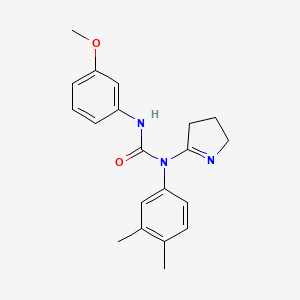

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)